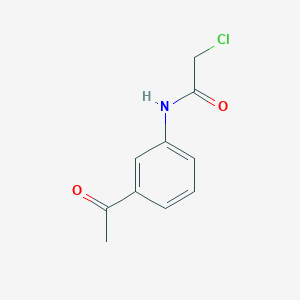

N-(3-Acetylphenyl)-2-chloroacetamide

Descripción general

Descripción

N-(3-Acetylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chloroacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetylphenyl)-2-chloroacetamide typically involves the reaction of 3-acetylphenylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Acetylphenylamine+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and maintaining controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.

Análisis De Reacciones Químicas

Types of Reactions: N-(3-Acetylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-(3-Acetylphenyl)-2-chloroacetamide is primarily recognized for its applications in the pharmaceutical industry. It serves as an intermediate in the synthesis of various bioactive compounds. The compound's structure allows it to participate in diverse chemical reactions, making it a versatile building block for drug development.

- Analgesic and Antipyretic Activities : Compounds similar to this compound have been studied for their analgesic (pain-relieving) and antipyretic (fever-reducing) properties. These activities are crucial in developing new medications that can alleviate pain and reduce fever effectively.

- Antimicrobial Properties : Recent studies have highlighted the antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides, including this compound. Research indicates that these compounds exhibit significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as some fungal pathogens like Candida albicans .

Antimicrobial Research

The compound has been extensively studied for its antimicrobial properties through quantitative structure-activity relationship (QSAR) analysis. This approach helps predict the biological activity based on the chemical structure of the compound.

- Effectiveness Against Pathogens : In antimicrobial activity tests, this compound demonstrated effectiveness against a range of pathogens. The presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating the compound's ability to penetrate cell membranes and exert its antimicrobial effects .

- Resistance Mechanism Insights : The ongoing research into this compound also focuses on understanding how structural variations affect its efficacy against resistant strains of bacteria. This knowledge is pivotal for developing new treatments for infections caused by resistant pathogens .

Synthetic Chemistry

This compound is synthesized through chloroacetylation processes involving aryl amines, which allows for the introduction of various functional groups that can modify the compound's properties.

- Versatile Reactivity : The compound's reactivity towards nucleophiles has been documented, showcasing its potential for further derivatization. This property makes it a valuable intermediate in synthetic organic chemistry, allowing chemists to design new molecules with desired biological activities .

- Case Studies : Several case studies have illustrated successful syntheses of related compounds using this compound as a precursor. These studies highlight not only the efficiency of synthesizing complex molecules but also the importance of structural modifications in enhancing biological activity .

| Test Organism | Activity Level | Notes |

|---|---|---|

| Staphylococcus aureus | Effective | Strong activity against Gram-positive bacteria |

| Escherichia coli | Moderate | Less effective compared to Gram-positive |

| Candida albicans | Moderate | Shows antifungal properties |

Table 2: Synthesis Overview

Mecanismo De Acción

The mechanism of action of N-(3-Acetylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The acetyl group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the binding affinity to the target.

Comparación Con Compuestos Similares

N-(4-Acetylphenyl)-2-chloroacetamide: Similar structure but with the acetyl group at the para position.

N-(3-Acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a chloroacetamide group.

Uniqueness: N-(3-Acetylphenyl)-2-chloroacetamide is unique due to the specific positioning of the acetyl and chloroacetamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

N-(3-Acetylphenyl)-2-chloroacetamide is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores its biological activity, synthesizing findings from various studies, and includes data tables and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has a molecular formula of C₁₀H₉ClNO₂ and a molecular weight of approximately 213.64 g/mol. The structure features an acetyl group attached to the phenyl ring and a chloro group, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, revealing their effectiveness against various pathogens:

| Compound | Activity Against | Effectiveness |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Gram-positive Staphylococcus aureus | Highly effective |

| N-(3-bromophenyl)-2-chloroacetamide | Methicillin-resistant S. aureus | Effective |

| This compound | Candida albicans | Moderately effective |

| This compound | Gram-negative Escherichia coli | Less effective |

These findings suggest that the biological activity of chloroacetamides is influenced by the specific substituents on the phenyl ring, which affects their lipophilicity and ability to penetrate cell membranes .

Tyrosinase Inhibition

This compound has also been studied for its potential as a tyrosinase inhibitor, an important target in cosmetic formulations for skin lightening. In vitro studies have shown that derivatives of this compound can inhibit mushroom tyrosinase with varying degrees of potency. For example, related compounds demonstrated IC50 values significantly lower than traditional inhibitors like arbutin .

Anti-inflammatory Properties

The anti-inflammatory potential of chloroacetamides has been highlighted in studies examining their interaction with thiol groups in proteins. Specifically, this compound may covalently modify cysteine residues in target proteins, leading to inhibition of pro-inflammatory signaling pathways. This mechanism underlines its potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Tyrosinase Inhibition : Another study reported that related compounds exhibited strong inhibitory effects on tyrosinase, with some derivatives showing IC50 values as low as 0.0020 μM, indicating a promising avenue for cosmetic applications .

- Covalent Modification Mechanism : Research into the mechanism of action revealed that compounds like this compound could selectively target thiol groups in specific enzymes, thereby modulating inflammatory responses .

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)8-3-2-4-9(5-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFQTKCUEGIERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345796 | |

| Record name | N-(3-Acetylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42865-69-0 | |

| Record name | N-(3-Acetylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.